3-Hydroxy-3-(4-methyl-3-nitrophenyl)-2-benzofuran-1(3H)-one
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Overview
Description
3-Hydroxy-3-(4-methyl-3-nitrophenyl)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-methyl-3-nitrophenyl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3-nitrobenzaldehyde with phthalic anhydride in the presence of a base, followed by cyclization and hydrolysis to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(4-methyl-3-nitrophenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(4-methyl-3-nitrophenyl)isobenzofuran-1(3H)-one.
Reduction: Formation of 3-Hydroxy-3-(4-methyl-3-aminophenyl)isobenzofuran-1(3H)-one.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(4-methyl-3-nitrophenyl)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-(4-nitrophenyl)isobenzofuran-1(3H)-one
- 3-Hydroxy-3-(4-methylphenyl)isobenzofuran-1(3H)-one
- 3-Hydroxy-3-(4-methyl-3-chlorophenyl)isobenzofuran-1(3H)-one
Uniqueness
3-Hydroxy-3-(4-methyl-3-nitrophenyl)isobenzofuran-1(3H)-one is unique due to the presence of both a nitro group and a methyl group on the aromatic ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
89206-73-5 |
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Molecular Formula |
C15H11NO5 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
3-hydroxy-3-(4-methyl-3-nitrophenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C15H11NO5/c1-9-6-7-10(8-13(9)16(19)20)15(18)12-5-3-2-4-11(12)14(17)21-15/h2-8,18H,1H3 |
InChI Key |
OKOXHMZCTJNIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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